An In-depth Technical Guide to 2-Chlorooxazole-4-carboxamide (CAS 1025468-33-0)
An In-depth Technical Guide to 2-Chlorooxazole-4-carboxamide (CAS 1025468-33-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chlorooxazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry. While specific biological activity data for this exact molecule is not extensively published, its structural motifs—a chloro-substituted oxazole ring and a carboxamide group—are prevalent in a wide range of biologically active molecules. This guide will detail its chemical properties, logical synthetic pathways, and potential applications as a building block in drug discovery, drawing upon established chemical principles and data from closely related analogues.
Introduction: The Chemical and Therapeutic Potential of the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The inclusion of a carboxamide functional group often enhances the therapeutic potential of a molecule by providing a key site for hydrogen bonding interactions with biological targets.
2-Chlorooxazole-4-carboxamide combines these features, presenting a versatile platform for further chemical modification. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities. The carboxamide group at the 4-position can engage in critical interactions within a target's binding site.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chlorooxazole-4-carboxamide is presented in the table below.
| Property | Value | Source |
| CAS Number | 1025468-33-0 | [1] |
| Molecular Formula | C₄H₃ClN₂O₂ | [1] |
| Molecular Weight | 146.53 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Storage | Inert atmosphere, 2-8°C | [1] |
| SMILES | O=C(C1=COC(Cl)=N1)N | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available ethyl 2-chlorooxazole-4-carboxylate.
Caption: Proposed two-step synthesis of 2-Chlorooxazole-4-carboxamide.
Step 1: Hydrolysis of Ethyl 2-chlorooxazole-4-carboxylate
The starting material, ethyl 2-chlorooxazole-4-carboxylate, can be hydrolyzed to the corresponding carboxylic acid. This is a standard ester hydrolysis, which can be achieved under basic conditions, for example, using lithium hydroxide in a mixture of water and a co-solvent like tetrahydrofuran (THF) at room temperature.
Step 2: Amidation of 2-Chlorooxazole-4-carboxylic acid
The resulting 2-chlorooxazole-4-carboxylic acid can then be converted to the primary amide, 2-Chlorooxazole-4-carboxamide. There are several well-established methods for this transformation:
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Via an Acyl Chloride: The carboxylic acid can be activated by conversion to the more reactive acyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with ammonia or an ammonia equivalent would yield the desired carboxamide.
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Direct Amide Coupling: Modern peptide coupling reagents can be employed for a one-pot amidation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) and an ammonia source (e.g., ammonium chloride) can efficiently form the amide bond under mild conditions.
Characterization
The successful synthesis of 2-Chlorooxazole-4-carboxamide would be confirmed through a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the expected spectral data are as follows:
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¹H NMR: The spectrum would be expected to show a singlet for the proton on the oxazole ring, likely in the aromatic region (δ 7.5-8.5 ppm). The two protons of the primary amide (NH₂) would appear as two broad singlets, with their chemical shift being dependent on the solvent and concentration.
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¹³C NMR: The spectrum would show four distinct carbon signals. The carbonyl carbon of the amide would be the most downfield signal (δ ~160-170 ppm). The carbons of the oxazole ring would appear in the aromatic region, with the carbon bearing the chlorine atom being significantly influenced by the halogen's electronegativity.
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IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amide (around 3400-3200 cm⁻¹), a strong C=O stretching of the amide (the "amide I band") around 1650-1680 cm⁻¹, and C=N and C-O stretching bands characteristic of the oxazole ring.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (146.53 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio).
Reactivity and Potential for Derivatization
The chemical structure of 2-Chlorooxazole-4-carboxamide offers several avenues for further synthetic modification, making it a valuable building block for creating libraries of related compounds for drug discovery screening.
Caption: Potential sites for chemical modification on 2-Chlorooxazole-4-carboxamide.
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Nucleophilic Aromatic Substitution at the C2 Position: The chlorine atom on the electron-deficient oxazole ring is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide variety of substituents by reacting the compound with nucleophiles such as amines, alcohols, and thiols. This is a powerful strategy for exploring the structure-activity relationship (SAR) at this position.
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Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This enables the formation of carbon-carbon or carbon-nitrogen bonds, significantly expanding the diversity of accessible derivatives. The use of ethyl 2-chlorooxazole-4-carboxylate as a versatile intermediate in such reactions has been well-documented.[1]
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Modification of the Carboxamide Group: The N-H protons of the primary amide can be deprotonated and the resulting anion can be alkylated or acylated, providing another point for diversification.
Potential Applications in Drug Discovery
Given the established biological activities of the oxazole and carboxamide moieties, 2-Chlorooxazole-4-carboxamide is a promising starting point for the development of novel therapeutic agents in several areas:
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Anticancer Agents: Many oxazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of kinase activity. The ability to functionalize the 2-position of the oxazole ring allows for the targeted design of inhibitors for specific enzyme active sites.
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Antimicrobial Agents: The oxazole nucleus is found in several natural and synthetic antimicrobial agents. By generating a library of derivatives of 2-Chlorooxazole-4-carboxamide, it is possible to screen for novel compounds with activity against drug-resistant bacteria and fungi.
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Kinase Inhibitors: The carboxamide group is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the kinase domain. The 2-chlorooxazole scaffold provides a rigid core to which various pharmacophoric groups can be attached to target specific kinases implicated in diseases such as cancer and inflammation.
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Neuroprotective Agents: Some isoxazole and oxazole carboxamide derivatives have been investigated as modulators of ionotropic glutamate receptors, suggesting a potential role in the treatment of neurological disorders.
Conclusion
2-Chlorooxazole-4-carboxamide is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is readily achievable from commercially available precursors, and its reactive chlorine atom allows for extensive derivatization. While specific biological data for this compound remains to be published, the well-documented importance of its constituent functional groups suggests that it is a promising scaffold for the development of novel therapeutic agents. Further research into the synthesis of libraries based on this core structure and their subsequent biological screening is warranted to fully explore its therapeutic potential.
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